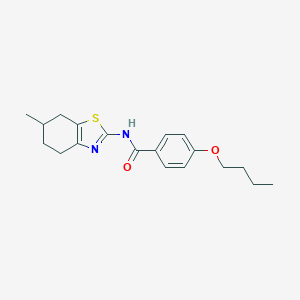
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to exhibit potent antioxidant activity, which helps in reducing oxidative stress and cell damage. Furthermore, it has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is easily synthesized in good yields and high purity, which makes it readily available for research purposes. It also exhibits potent activity against various targets, which makes it a potential lead compound for drug development. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which makes it difficult to use in some experimental setups.
Direcciones Futuras
There are several future directions for the research on 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One of the potential directions is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use as a lead compound for drug development, particularly for the treatment of inflammation and cancer. Furthermore, the potential use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole and 4-butoxybenzoyl chloride in the presence of a base. This reaction yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
Nombre del producto |
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Fórmula molecular |
C19H24N2O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,21,22) |
Clave InChI |
DOLFQBMAOFKTRN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256540.png)
![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)

![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)

![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)


![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)

![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)